molecular formula C15H24N2O B1285987 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine CAS No. 879643-87-5

2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine

Cat. No. B1285987
CAS RN: 879643-87-5
M. Wt: 248.36 g/mol
InChI Key: CPASXXYSPZFNNT-UHFFFAOYSA-N
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Description

2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine (2-AMPE) is an organic compound belonging to the group of azepanes. It is a derivative of phenethylamine, and is an important intermediate in the synthesis of a variety of compounds. 2-AMPE has been extensively studied for its potential applications in the pharmaceutical, agricultural, and industrial sectors.

Scientific Research Applications

Pharmacological Significance and Applications

Azepane-based compounds, including 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine, have demonstrated a variety of pharmacological properties, making them significant in the discovery of new therapeutic agents. The structural diversity of azepane derivatives contributes to their utility in developing drugs for various diseases. Over 20 azepane-based drugs have received FDA approval, underscoring their importance in treating diseases ranging from cancer to Alzheimer's disease, antimicrobial infections, and more. The review by Gao-Feng Zha et al. (2019) highlights recent developments in azepane-based compounds across a wide range of therapeutic applications, emphasizing the ongoing research into less toxic, cost-effective, and highly active analogs. This work underscores the potential of azepane compounds in medicinal chemistry and drug development, serving as an inspiration for future drug design and development efforts against numerous devastating diseases (Gao-Feng Zha et al., 2019).

Synthesis and Biological Properties of Azepanes

The review by Manvinder Kaur et al. (2021) explores the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds such as Azepane. These compounds have shown significant pharmacological and therapeutic implications. The systematic review covers literature from the past fifty years, detailing the mechanisms involved in synthesizing azepane derivatives through various methods. However, the biological aspects of these compounds remain underexplored, presenting a vast scope for further research. This comprehensive analysis suggests a promising avenue for the development of new drugs based on azepane derivatives (Manvinder Kaur et al., 2021).

Anticancer Applications

Research into specific azepane derivatives has demonstrated potential anticancer applications. For instance, the study of tumor specificity and keratinocyte toxicity by Y. Sugita et al. (2017) on various synthesized compounds revealed certain azepane derivatives with high tumor specificity and minimal toxicity to normal cells. This research points to the potential of azepane derivatives in developing anticancer drugs with reduced side effects, marking a significant step forward in the search for safer and more effective cancer treatments (Y. Sugita et al., 2017).

properties

IUPAC Name

2-(azepan-1-yl)-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-18-14-8-6-13(7-9-14)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPASXXYSPZFNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585898
Record name 2-(Azepan-1-yl)-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine

CAS RN

879643-87-5
Record name 2-(Azepan-1-yl)-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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